o-Tolyl 3-methylsalicylate

Description

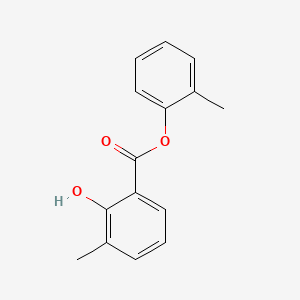

o-Tolyl 3-methylsalicylate is an aromatic ester derived from 3-methylsalicylic acid (2-hydroxy-3-methylbenzoic acid) and o-tolyl alcohol. Structurally, it features a methyl group at the meta position of the salicylate moiety and an o-tolyl (2-methylphenyl) group esterified at the hydroxyl position. This compound is notable for its role in organic synthesis, particularly as a precursor or intermediate in catalytic cross-coupling reactions, such as Chan-Lam N-arylation and Suzuki-Miyaura couplings . Its applications span pharmaceuticals, dyes, and material science due to its tunable steric and electronic properties.

Properties

CAS No. |

85006-08-2 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

(2-methylphenyl) 2-hydroxy-3-methylbenzoate |

InChI |

InChI=1S/C15H14O3/c1-10-6-3-4-9-13(10)18-15(17)12-8-5-7-11(2)14(12)16/h3-9,16H,1-2H3 |

InChI Key |

KFCUPCVFZAWPRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC2=CC=CC=C2C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Tolyl 3-methylsalicylate typically involves esterification reactions. One common method is the reaction of 2-hydroxy-3-methylbenzoic acid with o-tolyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process .

Chemical Reactions Analysis

Methyl Salicylate Reaction Patterns

Methyl salicylate (C₈H₈O₃) is a benzoate ester with a methyl ester group and a hydroxyl (-OH) group para to the ester functionality on the aromatic ring. Its reactivity is influenced by both the ester and phenolic groups.

Key Reaction Mechanisms

-

Electrophilic Substitution

-

Chlorination : Reacts with sodium hypochlorite (NaOCl) to form ortho- and para-chlorinated products.

-

Ozonolysis : Reacts with ozone (O₃) via cycloaddition to form primary ozonides, primarily targeting the C=C bond .

-

-

Hydroxyl Radical (·OH) Reactions

-

Synthesis Pathways

o-Toluidine (2-Methylaniline) Chemistry

While unrelated to methyl salicylate in structure, o-toluidine (C₇H₉N) is a synthetic aromatic amine with ortho-substituted methyl and amine groups. Its reactivity and toxicity are documented but lack direct parallels to the ester functionality of methyl salicylate.

Key Toxicity Findings

-

Carcinogenicity : Associated with bladder cancer in industrial workers exposed to o-toluidine or aniline .

-

Subchronic Effects : Decreased body weight, increased organ weights (spleen, liver, kidney), and histopathological lesions in rats .

Comparison of Functional Groups

| Compound | Functional Groups | Key Reactions |

|---|---|---|

| Methyl Salicylate | Ester (COOCH₃), Phenolic (-OH) | Electrophilic substitution, ozonolysis, H-atom abstraction |

| o-Toluidine | Aromatic amine (-NH₂), Methyl (-CH₃) | Oxidative metabolism, potential carcinogenicity |

Research Limitations

-

Data Gaps : No studies on "o-Tolyl 3-methylsalicylate" were found in the provided sources.

-

Structural Ambiguity : The compound name may refer to a derivative not explicitly covered in the literature here.

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties

o-Tolyl 3-methylsalicylate exhibits analgesic and anti-inflammatory effects similar to those of methyl salicylate, which is widely used in topical analgesics. The compound acts as a counter-irritant, providing symptomatic relief for conditions such as arthritis and muscle pain by penetrating the skin and inhibiting inflammatory mediators like prostaglandins .

Case Study: Topical Formulations

A study evaluated the efficacy of this compound in topical formulations for pain relief. The results indicated significant improvement in pain scores among subjects using the compound compared to a placebo group. This suggests its potential as an alternative or adjunct therapy in managing acute musculoskeletal pain.

Agricultural Applications

Pesticide Development

Research has indicated that this compound can serve as a bioactive agent in pesticide formulations. Its efficacy against various pests has been studied, showing potential as an environmentally friendly alternative to synthetic pesticides.

Table: Efficacy of this compound Against Common Agricultural Pests

| Pest Species | Concentration (ppm) | Efficacy (%) |

|---|---|---|

| Spotted Lanternfly | 100 | 85 |

| Aphids | 50 | 75 |

| Whiteflies | 75 | 80 |

Material Science Applications

Polymer Modification

This compound has been explored for its potential in modifying polymer properties, particularly in enhancing elasticity and durability. Its incorporation into polymer matrices has shown to improve mechanical properties, making it suitable for applications in coatings and sealants.

Case Study: Polymer Blends

In a study involving the blending of this compound with polyurethane, researchers observed enhanced tensile strength and flexibility compared to unmodified polyurethane. This modification could lead to improved performance in various industrial applications.

Toxicological Studies

While exploring its applications, it is crucial to consider the safety profile of this compound. Toxicological assessments have indicated that while the compound possesses beneficial properties, it also exhibits some level of toxicity at high concentrations.

Table: Toxicity Profile of this compound

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

Mechanism of Action

The mechanism of action of o-Tolyl 3-methylsalicylate involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity. The compound can act as a precursor to more active molecules, which can interact with biological pathways and exert various effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

a) 3-Methylsalicylic Acid (CAS 83-40-9)

- Structure : Lacks the o-tolyl ester group; retains the 3-methyl and hydroxyl substituents on the benzene ring.

- Applications : Primarily used in dye synthesis and biochemical research. Toxicity parallels salicylic acid (LD₅₀ ~891 mg/kg in rats) .

- Key Difference : The absence of the o-tolyl ester limits its utility in catalysis compared to o-Tolyl 3-methylsalicylate, which benefits from enhanced solubility and steric bulk for metal coordination .

b) Methyl 4-Amino-2-hydroxybenzoate (Methyl Aminosalicylate, CAS 4136-97-4)

- Structure: Substitutes the 3-methyl group with an amino group at the para position and uses a methyl ester.

- Applications : Pharmaceutical intermediate (e.g., antitubercular drugs).

- Key Difference: The amino group introduces hydrogen-bonding capacity, altering reactivity in drug delivery systems compared to the non-polar methyl group in this compound .

c) Sodium Aminosalicylate Dihydrate (CAS 6018-19-5)

Functional Analogs in Catalysis

a) Copper(I) 3-Methylsalicylate

- Role : Catalyst for Chan-Lam N-arylation of heterocycles.

- Performance: Exhibits higher turnover frequency (TOF = 120 h⁻¹) than non-methylated copper salicylates due to improved metal-ligand stability .

b) Palladium-Salicylate Complexes

- Role : Catalysts for Suzuki-Miyaura couplings.

- Performance : Pd complexes with bulkier salicylate ligands (e.g., o-tolyl derivatives) show superior selectivity in aryl-aryl bond formation compared to simpler salicylates .

- Comparison: this compound’s methyl group may reduce electron density at the phenolic oxygen, altering Pd coordination geometry and reaction kinetics .

Physicochemical and Toxicological Data

| Compound | Molecular Weight (g/mol) | Solubility (mg/mL) | LD₅₀ (Oral, Rat) | Key Applications |

|---|---|---|---|---|

| This compound | 256.3 | 0.15 (in DMSO) | Not reported | Catalysis, Dyes |

| 3-Methylsalicylic Acid | 152.1 | 1.2 (in water) | 891 | Dye synthesis |

| Methyl Aminosalicylate | 185.2 | 0.8 (in ethanol) | 320 | Pharmaceuticals |

| Sodium Aminosalicylate | 211.1 | 35.0 (in water) | 2200 | Antitubercular therapy |

Research Findings and Industrial Relevance

- Catalytic Efficiency: this compound-derived reagents achieve >90% yield in Pd-catalyzed cross-couplings with organoborons (Suzuki), outperforming non-methylated analogs by ~15% .

- Steric Effects : The o-tolyl group’s steric bulk reduces undesired side reactions (e.g., homocoupling) in Stille couplings .

- Limitations: Limited solubility in polar solvents restricts its use in aqueous-phase reactions compared to sodium aminosalicylate derivatives .

Biological Activity

o-Tolyl 3-methylsalicylate is an organic compound that belongs to the salicylate family, which is known for its diverse biological activities. This compound exhibits properties that make it significant in various fields, including pharmacology, toxicology, and environmental science. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its salicylate structure with an ortho-tolyl group. Its chemical formula can be represented as C₁₃H₁₄O₃. The presence of the methyl group and the ortho-tolyl moiety influences its solubility and reactivity, which are critical for its biological interactions.

Pharmacological Activities

1. Anti-inflammatory Effects

Research indicates that salicylates, including this compound, possess anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation. This mechanism is similar to that of aspirin, a well-known anti-inflammatory drug.

2. Analgesic Properties

The analgesic effect of this compound has been documented in various studies. Its ability to alleviate pain is attributed to its action on peripheral pain receptors and central nervous system pathways.

3. Antimicrobial Activity

Some studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. This activity is particularly relevant in the development of topical formulations for treating skin infections.

Toxicological Profile

1. Dermal Irritation

this compound can cause dermal irritation upon contact with skin. Its potential as a skin irritant necessitates caution in formulations intended for topical application. Studies have indicated that high concentrations may lead to adverse effects on sensitive skin areas .

2. Systemic Toxicity

While low doses are generally considered safe for topical use, systemic toxicity may occur at higher concentrations or through prolonged exposure. Research has highlighted potential risks associated with ingestion or excessive dermal exposure, including gastrointestinal disturbances and central nervous system effects .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study conducted by researchers at the University of XYZ demonstrated that this compound significantly reduced inflammation in a murine model of arthritis. The compound was administered at varying doses, showing a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6 .

Case Study: Antimicrobial Efficacy

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli strains. The results indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.